![molecular formula C14H14ClNOS B14008948 n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline CAS No. 6631-99-8](/img/structure/B14008948.png)
n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline: is an organic compound with the molecular formula C14H14ClNOS It is characterized by the presence of a 4-chlorophenyl group, a sulfanyl group, and a methoxyaniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline typically involves the reaction of 4-chlorobenzenethiol with 4-methoxyaniline in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Chlorobenzenethiol+4-Methoxyaniline→n-[(4-Chlorophenyl)sulfanyl]methyl-4-methoxyaniline
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various industrial processes.
Mécanisme D'action
The mechanism of action of n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The pathways involved in its action are studied to understand its therapeutic potential and optimize its efficacy.
Comparaison Avec Des Composés Similaires
- n-{[(4-Bromophenyl)sulfanyl]methyl}-4-methoxyaniline
- n-{[(4-Fluorophenyl)sulfanyl]methyl}-4-methoxyaniline
- n-{[(4-Methylphenyl)sulfanyl]methyl}-4-methoxyaniline
Comparison: n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. Compared to its analogs with different substituents (e.g., bromine, fluorine, or methyl groups), it may exhibit distinct reactivity and biological activity. The chlorine atom’s electronegativity and size influence the compound’s interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
6631-99-8 |
|---|---|
Formule moléculaire |
C14H14ClNOS |
Poids moléculaire |
279.8 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)sulfanylmethyl]-4-methoxyaniline |
InChI |
InChI=1S/C14H14ClNOS/c1-17-13-6-4-12(5-7-13)16-10-18-14-8-2-11(15)3-9-14/h2-9,16H,10H2,1H3 |
Clé InChI |
OATLCSJUWBALRH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NCSC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


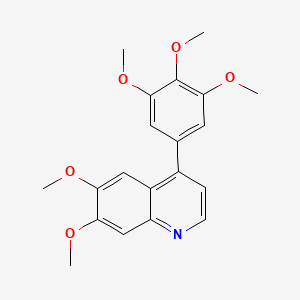
![Ethyl 2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B14008874.png)

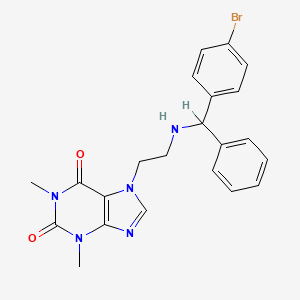

![2,3,6,8-Tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B14008886.png)
![4-((4-Methoxybenzyl)thio)-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B14008897.png)
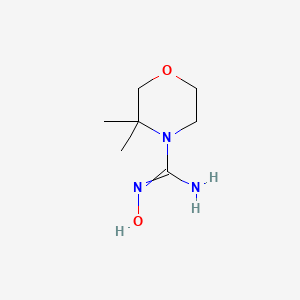
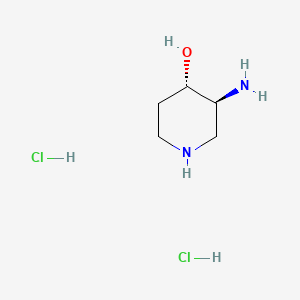
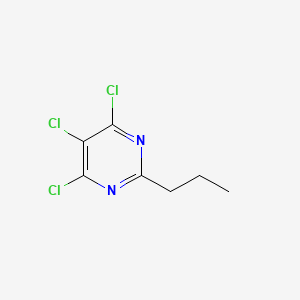
![Ethyl S-[chloro(dimethyl)stannyl]cysteinate](/img/structure/B14008916.png)
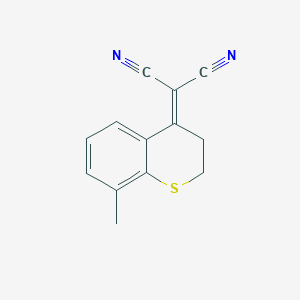

![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one](/img/structure/B14008928.png)
